molecular formula C21H27N5O B5581400 5-{[(1R*,5R*)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-N,N-dimethyl-2-pyridinamine

5-{[(1R*,5R*)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-N,N-dimethyl-2-pyridinamine

Cat. No.: B5581400
M. Wt: 365.5 g/mol
InChI Key: FATJIZIAUCLFCO-IEBWSBKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(1R*,5R*)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-N,N-dimethyl-2-pyridinamine is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.22156050 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds related to the chemical structure have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, the synthesis of new pyridine derivatives, including nicotinamide and related compounds, has demonstrated potential antimicrobial effects. Such studies contribute to the exploration of novel therapeutic agents against microbial infections (Othman, 2013).

Coordination Chemistry

Research into the coordination chemistry of related compounds, including the synthesis of hexadentate ligands with applications in metal coordination, provides insights into the development of new materials and catalysts. This area of study highlights the versatility of such compounds in forming complex structures with metals, which can be applied in various industrial and research settings (Comba et al., 2016).

Antiviral Activity

The synthesis and evaluation of related heterocyclic compounds have shown potential antiviral activities. This includes the development of novel compounds with specific structural features aimed at combating viral infections. Such research is crucial for identifying new therapeutic strategies against viruses (Attaby et al., 2006).

Inotropic Activity

Compounds with a similar chemical framework have been synthesized and assessed for their inotropic activity, which refers to the strength of muscle contraction. This line of research has implications for the development of drugs that can manage heart conditions by modulating the force of cardiac muscle contractions (Sircar et al., 1987).

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

[(1R,5R)-6-[[6-(dimethylamino)pyridin-3-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-24(2)20-6-4-16(11-23-20)12-25-13-17-3-5-19(25)15-26(14-17)21(27)18-7-9-22-10-8-18/h4,6-11,17,19H,3,5,12-15H2,1-2H3/t17-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATJIZIAUCLFCO-IEBWSBKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)CN2CC3CCC2CN(C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=C(C=C1)CN2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.